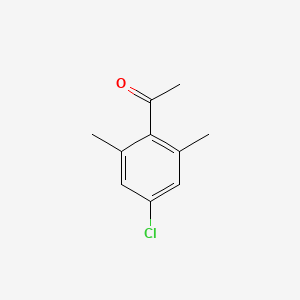
1-(4-Chloro-2,6-dimethylphenyl)ethanone
Vue d'ensemble
Description
1-(4-Chloro-2,6-dimethylphenyl)ethanone is a chemical compound with the CAS Number: 35887-71-9 . It has a molecular weight of 182.65 and its molecular formula is C10H11ClO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Chloro-2,6-dimethylphenyl)ethanone is 1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Chloro-2,6-dimethylphenyl)ethanone is a liquid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Crystallography and Vibrational Studies
- Crystallographic and Vibrational Analysis : The molecular structure and properties of a compound similar to 1-(4-Chloro-2,6-dimethylphenyl)ethanone were analyzed using X-ray diffraction and vibrational spectroscopy. These studies, supported by computational methods, provide insights into the molecular structure and characteristic frequencies of the compound (Chidan Kumar et al., 2015).
Organic Chemistry and Synthesis
- Condensation Reactions for Heterocycle Formation : Research demonstrated that using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocycles including isoflavones and substituted pyrimidines (Moskvina et al., 2015).
Biotransformation
Plant-mediated Biotransformations : A study investigated the use of plant cells for the enantioselective preparation of chiral molecules, using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone. This research highlights the potential of using environmentally friendly solvents and plant cells in biocatalysis (Panić et al., 2017).
Enantioselective Synthesis with Bacterial Strain : Another study focused on the enantioselective synthesis of a chiral intermediate of an antifungal agent, using a specific bacterial strain to biocatalyze a related compound of 1-(4-Chloro-2,6-dimethylphenyl)ethanone (Miao et al., 2019).
Green Asymmetric Reduction : Research on the green asymmetric reduction of acetophenone derivatives, including compounds related to 1-(4-Chloro-2,6-dimethylphenyl)ethanone, was conducted using yeast as a biocatalyst. This study demonstrates the potential of using natural deep eutectic solvents and biocatalysts in eco-friendly synthesis (Panić et al., 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-(4-chloro-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYRGOFBLEEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,6-dimethylphenyl)ethanone | |
CAS RN |
35887-71-9 | |
| Record name | 1-(4-chloro-2,6-dimethylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

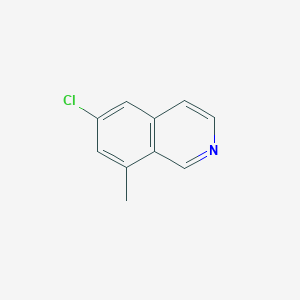

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)
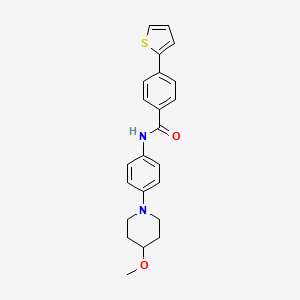


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
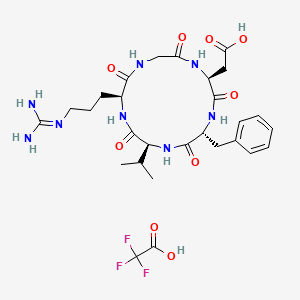
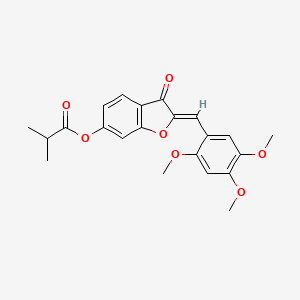
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)